molecular formula C35H63NO B12584820 4-[Bis(2-hexyloctyl)amino]benzaldehyde CAS No. 217655-10-2

4-[Bis(2-hexyloctyl)amino]benzaldehyde

Cat. No.: B12584820
CAS No.: 217655-10-2
M. Wt: 513.9 g/mol
InChI Key: HYFQIELRJGNJIF-UHFFFAOYSA-N
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Description

4-[Bis(2-hexyloctyl)amino]benzaldehyde is an organic compound with the molecular formula C32H55NO It is a derivative of benzaldehyde, where the hydrogen atoms on the nitrogen are replaced by two 2-hexyloctyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hexyloctyl)amino]benzaldehyde typically involves the reaction of benzaldehyde with bis(2-hexyloctyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hexyloctyl)amino]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Bis(2-hexyloctyl)amino]benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[Bis(2-hexyloctyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(2-hydroxyethyl)amino]benzaldehyde
  • 4-[Bis(2-acetyloxy)ethyl]amino]benzaldehyde

Comparison

4-[Bis(2-hexyloctyl)amino]benzaldehyde is unique due to its long alkyl chains, which impart distinct chemical and physical properties compared to similar compounds. These properties can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

217655-10-2

Molecular Formula

C35H63NO

Molecular Weight

513.9 g/mol

IUPAC Name

4-[bis(2-hexyloctyl)amino]benzaldehyde

InChI

InChI=1S/C35H63NO/c1-5-9-13-17-21-32(22-18-14-10-6-2)29-36(35-27-25-34(31-37)26-28-35)30-33(23-19-15-11-7-3)24-20-16-12-8-4/h25-28,31-33H,5-24,29-30H2,1-4H3

InChI Key

HYFQIELRJGNJIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)CN(CC(CCCCCC)CCCCCC)C1=CC=C(C=C1)C=O

Origin of Product

United States

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